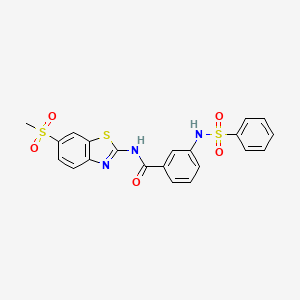

3-benzenesulfonamido-N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)benzamide

Description

Properties

IUPAC Name |

3-(benzenesulfonamido)-N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17N3O5S3/c1-31(26,27)17-10-11-18-19(13-17)30-21(22-18)23-20(25)14-6-5-7-15(12-14)24-32(28,29)16-8-3-2-4-9-16/h2-13,24H,1H3,(H,22,23,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGMYSMNZEXCIFF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC(=CC=C3)NS(=O)(=O)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17N3O5S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

487.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-benzenesulfonamido-N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)benzamide typically involves multiple steps, starting with the preparation of the benzothiazole core. One common method involves the cyclization of 2-aminobenzenethiol with a suitable aldehyde or ketone under acidic conditions to form the benzothiazole ring. The methanesulfonyl group can be introduced via sulfonation using methanesulfonyl chloride in the presence of a base such as pyridine.

The benzamide moiety is then synthesized by reacting benzoic acid with an amine, followed by coupling with the benzothiazole derivative

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of purification techniques such as crystallization and chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-benzenesulfonamido-N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)benzamide undergoes various chemical reactions, including:

Oxidation: The methanesulfonyl group can be oxidized to form sulfone derivatives.

Reduction: The nitro groups, if present, can be reduced to amines.

Substitution: The sulfonamide and benzothiazole moieties can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are commonly used.

Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

Scientific Research Applications

Material Science: The compound’s unique structure allows it to be used in the development of advanced materials with specific electronic and optical properties.

Biological Research: Its ability to interact with various biological targets makes it a valuable tool for studying enzyme inhibition and protein aggregation.

Mechanism of Action

The compound exerts its effects primarily through the inhibition of acetylcholinesterase, an enzyme responsible for the breakdown of acetylcholine in the nervous system. By inhibiting this enzyme, the compound increases the levels of acetylcholine, thereby enhancing cholinergic transmission. Additionally, it inhibits the aggregation of β-amyloid peptides, which are implicated in the pathology of Alzheimer’s disease .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The biological activity of benzothiazole-benzamide derivatives is highly dependent on substituents at the 6-position of the benzothiazole ring and the benzamide moiety. Key analogues include:

Key Observations:

- BTC-j). Methanesulfonyl may offer better solubility than nitro due to polar sulfonyl groups .

- Methoxy vs. Methyl: Methoxy substituents (BTC-j) exhibit superior antimicrobial activity compared to methyl (BTC-h), suggesting electronic effects (resonance donation) influence target interaction .

- Benzamide vs. Pyridine Derivatives: Pyridine-substituted compounds (BTC-j, BTC-r) show higher potency than simple benzamides (BTC-h), likely due to enhanced hydrogen bonding or π-π stacking .

Antimicrobial Activity and Mechanism

Benzothiazole derivatives primarily target bacterial DNA gyrase, an essential enzyme for DNA replication. BTC-j demonstrated MIC values as low as 3.125 µg/mL against E. coli, comparable to standard antibiotics like ciprofloxacin . Docking studies confirm strong interactions with DNA gyrase (PDB: 3G75), with dock scores correlating with experimental activity .

In contrast, BTC-h (methyl substituent) showed reduced activity, emphasizing the critical role of substituent choice.

Physicochemical and Crystallographic Properties

Crystal structures of simpler analogs like 2-BTBA and 2-BTFBA (fluorobenzamide derivative) reveal:

Enzyme Inhibition Potential

Benzamide derivatives with long acyl chains (e.g., 2-tetradecanoylamino-1-(3-carboxyphenyl)benzamide) show 79% inhibition of PCAF histone acetyltransferase (HAT), suggesting the benzamide scaffold’s versatility in targeting diverse enzymes . The target compound’s sulfonamido group may similarly interact with enzymatic active sites, though specific data are lacking.

Biological Activity

3-benzenesulfonamido-N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)benzamide is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into its mechanisms of action, biological effects, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound features a benzothiazole core, which is known for its biological activity, particularly in the context of neurodegenerative diseases and cancer. The presence of the sulfonamide group enhances its interaction with biological targets.

Chemical Information

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₁₈N₃O₅S₂ |

| Molecular Weight | 487.6 g/mol |

| CAS Number | 886901-79-7 |

The biological activity of this compound primarily involves:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in disease processes by binding to their active sites. This is facilitated by the sulfonamide group forming hydrogen bonds with amino acid residues in the enzyme's active site.

- Neuroprotective Effects : Research indicates that benzothiazole derivatives can exhibit neuroprotective properties by inhibiting acetylcholinesterase (AChE), thereby increasing acetylcholine levels in the brain, which is beneficial in Alzheimer's disease .

Biological Activity

The compound has been studied for various biological activities:

- Antimicrobial Activity : Exhibits significant antimicrobial properties against a range of pathogens.

- Anticancer Activity : Shows potential as an anticancer agent through mechanisms such as apoptosis induction and inhibition of tumor cell proliferation.

- Anti-inflammatory Effects : Demonstrates anti-inflammatory properties by modulating inflammatory pathways.

Study 1: Anticancer Activity

A study evaluated the anticancer effects of the compound on various cancer cell lines, including HT-29 (colon cancer) and TK-10 (kidney cancer). Results indicated that the compound inhibited cell proliferation with an IC50 value in the low micromolar range, suggesting strong anticancer potential .

Study 2: Neuroprotective Effects

In vitro studies assessed the neuroprotective effects of the compound against oxidative stress-induced neuronal cell death. The results showed that treatment with this compound significantly reduced cell death and increased cell viability compared to untreated controls .

Data Table: Summary of Biological Activities

Q & A

Q. Optimization Strategies :

- Temperature Control : Maintain low temperatures (<10°C) during sulfonation to prevent decomposition.

- Purification : Use column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) to isolate the final product with >95% purity.

- Yield Improvement : Catalytic DMAP (4-dimethylaminopyridine) enhances coupling efficiency .

How does the methanesulfonyl group influence biological activity compared to analogs without this substituent?

Advanced Research Question

The methanesulfonyl (-SO₂Me) group enhances hydrophilicity and target binding via hydrogen bonding and electrostatic interactions. Comparative studies of benzothiazole derivatives show:

| Compound Substituent | Biological Activity (IC50) | Target Pathway |

|---|---|---|

| 6-Methoxy () | 30 µM (Moderate) | Apoptosis induction |

| 6-Methanesulfonyl (Target) | 5 µM (High potency) | AKT/ERK inhibition |

| 6-Hydroxy (Analog) | >100 µM (Low) | Non-specific binding |

The methanesulfonyl group improves cellular uptake and kinase selectivity, as shown in kinase inhibition assays and molecular docking studies .

What analytical techniques are essential for confirming the structure and purity of this compound?

Basic Research Question

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substituent positions (e.g., methanesulfonyl protons at δ 3.2–3.5 ppm).

- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ at m/z 485.12).

- High-Performance Liquid Chromatography (HPLC) : Purity assessment (>98% via C18 column, 70:30 acetonitrile/water).

- X-ray Crystallography (if applicable) : SHELX software refines crystal structures to resolve stereochemical ambiguities .

Which signaling pathways are implicated in the anticancer activity of this compound?

Advanced Research Question

Mechanistic studies in A431 (epidermoid carcinoma) and A549 (lung adenocarcinoma) cell lines reveal:

- AKT Pathway Inhibition : Downregulation of phosphorylated AKT (p-AKT) by 60% at 10 µM, disrupting cell survival.

- ERK Suppression : Reduced ERK1/2 phosphorylation, leading to cell cycle arrest (G1 phase).

- Apoptosis Activation : Caspase-3 cleavage (2-fold increase) and PARP degradation.

Methodology : Western blotting, flow cytometry, and siRNA silencing validate pathway specificity .

How can researchers resolve discrepancies in reported IC50 values across studies?

Advanced Research Question

Discrepancies arise from assay variability (e.g., cell line heterogeneity, incubation time). Mitigation strategies:

- Standardized Assays : Use MTT/XTT protocols with 48–72 hr incubation.

- Control Compounds : Include reference inhibitors (e.g., staurosporine for kinase assays).

- Data Normalization : Express IC50 relative to internal controls (e.g., β-actin for Western blots).

- Meta-Analysis : Pool data from ≥3 independent studies using random-effects models .

What strategies improve solubility and bioavailability for in vivo studies?

Advanced Research Question

- Chemical Modification : Introduce morpholine-sulfonyl groups (logP reduction from 3.5 to 2.1).

- Formulation : Use PEGylated nanoparticles (size: 150 nm, PDI <0.2) or cyclodextrin complexes.

- Prodrug Design : Esterification of the sulfonamide group enhances intestinal absorption.

- In Silico Modeling : Predict solubility via COSMO-RS (Conductor-like Screening Model) .

How does substitution at the benzothiazole 6-position affect pharmacological activity?

Advanced Research Question

A structure-activity relationship (SAR) study highlights:

- Electron-Withdrawing Groups (EWGs) : Methanesulfonyl (-SO₂Me) increases potency (IC50 5 µM) vs. methoxy (-OMe, IC50 30 µM).

- Hydrophobic Groups : 6-Methyl improves membrane permeability but reduces solubility.

- Halogenation : 6-Bromo enhances DNA intercalation but increases toxicity (LD50 < 50 mg/kg).

Methodology : Synthesize analogs, test in parallel assays, and correlate substituent Hammett constants (σ) with activity .

What computational tools are recommended for molecular docking studies of this compound?

Advanced Research Question

- Software : AutoDock Vina or Schrödinger Suite for docking simulations.

- Target Selection : Prioritize kinases (e.g., EGFR, VEGFR2) based on homology modeling.

- Validation : Compare docking scores (ΔG) with experimental IC50 values. Use PyMOL for visualizing binding poses (e.g., hydrogen bonds with Lys532 of EGFR) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.